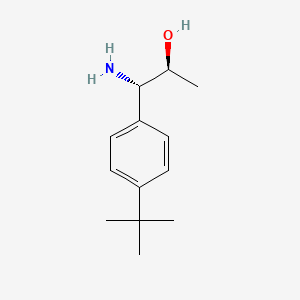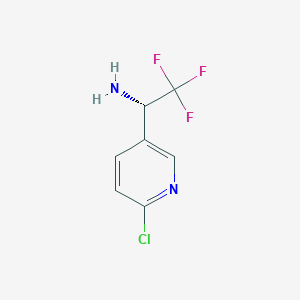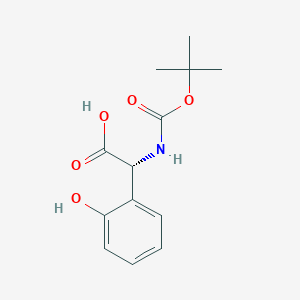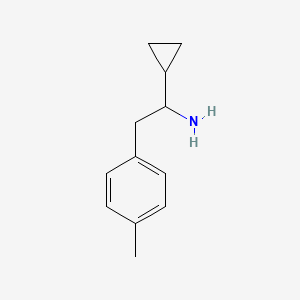
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butylphenyl group attached to a propan-2-ol backbone. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 1-(4-tert-butylphenyl)-2-propanone with a chiral borane reagent can yield the desired (1S,2S) product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-tert-butylphenyl)-2-propanone, while reduction of the amino group can produce N,N-dimethyl-1-(4-tert-butylphenyl)propan-2-amine.
Scientific Research Applications
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the (1S,2S) configuration may allow for optimal interactions with the active site of an enzyme, leading to inhibition or activation of its function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL include other chiral amino alcohols, such as (1R,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL and (1S,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific (1S,2S) configuration, which imparts distinct chemical and biological properties. This configuration can lead to different reactivity and selectivity compared to its diastereomers and enantiomers, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m0/s1 |
InChI Key |
CNPLPEJYKJAOLH-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)C(C)(C)C)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)

![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)

![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)


